2-(2,4-Dichlorophenoxy)ethylamine

Overview

Description

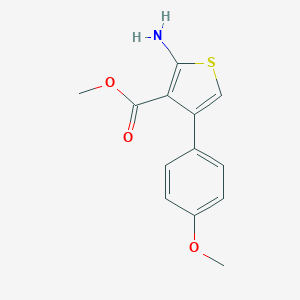

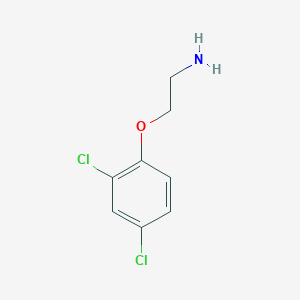

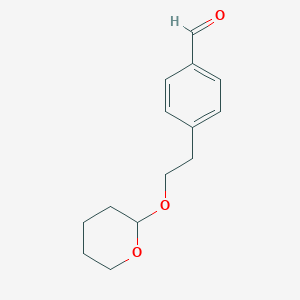

2-(2,4-Dichlorophenoxy)ethylamine is an organic compound with the chemical formula C8H9Cl2NO . It contains a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Another study reported a novel synthesis of 2-(2,4-Dichlorophenoxy) triethylamine from 2,4 dichlorophenol with a yield of over 80% .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)ethylamine includes a six-membered aromatic ring, an aliphatic primary amine, and an aromatic ether .Scientific Research Applications

Pharmacological Applications

2-(2,4-Dichlorophenoxy)ethanamine and its derivatives have shown promise as anti-inflammatory agents, particularly in selectively inhibiting the COX-2 enzyme. This is significant in the development of new therapeutic agents for inflammation-related conditions .

Agricultural Applications

In agriculture, 2-(2,4-Dichlorophenoxy)ethanamine is used as a herbicide. It’s a synthetic plant hormone auxin employed in crops like rice, wheat, sorghum, sugar cane, and corn to control broadleaf weeds. Its effectiveness in weed control is well-documented, although its use must be managed to prevent environmental damage .

Controlled Release Systems

The compound has been studied for its potential in controlled release systems. Nanocarrier-based formulations can improve the use efficiency and reduce off-target effects of pesticides. This could revolutionize the application of nanopesticides in agriculture by simplifying the preparation process .

Environmental Impact

There is ongoing research into the behavior of 2,4-D based herbicides in agricultural environments. Understanding its environmental impact is crucial for developing sustainable agricultural practices and preventing potential damages caused by indiscriminate pesticide use .

Synthesis and Characterization

Research into the synthesis and spectral characteristics of new derivatives of 2-(2,4-Dichlorophenoxy)ethanamine is an active field. This work contributes to the broader understanding of the compound’s properties and potential applications .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)ethanamine is broadleaf weeds . It is a selective herbicide that kills dicots without affecting monocots . It mimics natural auxin at the molecular level .

Mode of Action

2-(2,4-dichlorophenoxy)ethanamine interacts with its targets by causing uncontrolled growth, leading to the death of the plant . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .

Biochemical Pathways

The compound affects the physiological processes, perception, and signal transduction under herbicide treatment . It disrupts the normal biochemical pathways of the plant, leading to abnormal growth, senescence, and eventually plant death .

Pharmacokinetics

It is known that a relatively small portion of a similar compound, 2,4-d, was metabolized into various other compounds .

Result of Action

The result of the action of 2-(2,4-dichlorophenoxy)ethanamine is the death of the target plants. The compound causes uncontrolled growth in the plants, leading to abnormalities and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)ethanamine. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBXPGUWYWOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152614 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)ethylamine | |

CAS RN |

1199-28-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(2,4-Dichlorophenoxy)ethylamine exert its effects on plant growth, and what are the key metabolic steps involved?

A1: 2-(2,4-Dichlorophenoxy)ethylamine itself is not the direct effector of plant growth regulation. Instead, it acts as a prodrug, undergoing a series of metabolic conversions within plant tissues to produce the active auxin-like compound, 2,4-dichlorophenoxyacetic acid (2,4-D). []

Q2: What evidence suggests that the conversion of 2-(2,4-Dichlorophenoxy)ethylamine is enzyme-mediated?

A2: The study utilized 2-hydroxyethylhydrazine (HEH), a known amine oxidase inhibitor, to investigate the enzymatic mechanisms underlying 2-(2,4-Dichlorophenoxy)ethylamine's activity. Pretreating pea stem segments and wheat coleoptiles with HEH effectively blocked the growth-promoting effects of 2-(2,4-Dichlorophenoxy)ethylamine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)

![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)